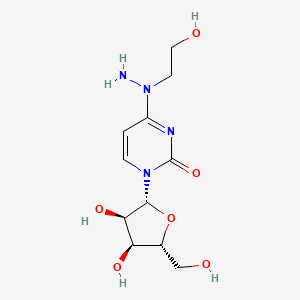

N-Amino-N-(2-hydroxyethyl)cytidine

Description

Structure

3D Structure

Properties

CAS No. |

100997-66-8 |

|---|---|

Molecular Formula |

C11H18N4O6 |

Molecular Weight |

302.28 g/mol |

IUPAC Name |

4-[amino(2-hydroxyethyl)amino]-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H18N4O6/c12-15(3-4-16)7-1-2-14(11(20)13-7)10-9(19)8(18)6(5-17)21-10/h1-2,6,8-10,16-19H,3-5,12H2/t6-,8-,9-,10-/m1/s1 |

InChI Key |

YDRMAQKZAVRJEZ-PEBGCTIMSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N(CCO)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N(CCO)N)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-Amino-N-(2-hydroxyethyl)cytidine

A retrosynthetic analysis of this compound identifies two primary disconnections that simplify the target structure into readily available starting materials. The first key disconnection is at the N4-position of the cytosine ring, separating the N-amino-N-(2-hydroxyethyl) substituent from the parent cytidine (B196190) nucleoside. This step suggests a derivatization reaction on a pre-formed cytidine scaffold.

Approaches for Ribofuranosyl Nucleoside Synthesis

The formation of the ribofuranosyl nucleoside core is a cornerstone of the synthesis. This involves the stereoselective creation of the glycosidic bond between the ribose sugar and the pyrimidine (B1678525) base.

Several reliable methods have been developed for the N-glycosylation of pyrimidine bases. The choice of strategy often depends on the desired scale, substrate scope, and required stereoselectivity. One of the most widely used methods is the Vorbrüggen glycosylation . This reaction typically involves a per-acylated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose) and a silylated pyrimidine base (e.g., persilylated N4-benzoylcytosine) in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.orgresearchgate.net

Other effective strategies include the use of glycosyl donors with highly reactive leaving groups, such as trifluoroacetimidates, which can provide near-quantitative yields under mild Lewis acid catalysis. rsc.org Enzymatic approaches, utilizing nucleoside phosphorylases for transglycosylation, offer an alternative route that often proceeds with high stereoselectivity under mild, aqueous conditions, transferring a sugar moiety from a donor nucleoside to the target base. nih.govnih.gov

Table 1: Comparison of Glycosylation Strategies for Pyrimidine Nucleosides

| Method | Glycosyl Donor | Base Form | Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Vorbrüggen Glycosylation | Per-acylated sugar (e.g., Glycosyl Acetate) | Silylated Nucleobase | Lewis Acid (e.g., TMSOTf) | High reliability, broad scope, good β-selectivity. | rsc.orgresearchgate.net |

| Trifluoroacetimidate Method | Glycosyl Trifluoroacetimidate | Silylated Nucleobase | Lewis Acid | Mild conditions, excellent yields. | rsc.org |

| Orthoester Method | Propargyl-1,2-orthoester | Silylated Nucleobase | Lewis Acid | Excellent stereo- and regioselectivity. | rsc.org |

| Enzymatic Transglycosylation | Donor Nucleoside (e.g., Uridine) | Free Nucleobase | Nucleoside Phosphorylase (NP) | High stereoselectivity, environmentally benign. | nih.govnih.gov |

| PVB Method | Glycosyl ortho-(1-phenylvinyl)benzoate (PVB) | Silylated Nucleobase | TMSOTf (catalytic) | One-pot strategy compatible with various functionalities. | nih.gov |

Achieving the correct stereochemistry at the anomeric carbon (C1' of the ribose) is paramount, as biological activity is typically associated with the β-anomer for cytidine and its analogs. In chemical synthesis, stereocontrol is often achieved through "neighboring group participation." When an acyl protecting group (like benzoyl or acetyl) is placed at the C2' position of the ribose donor, it can form a transient cyclic acyloxonium ion intermediate after the anomeric leaving group departs. The silylated nucleobase then attacks the C1' carbon from the side opposite to this bulky intermediate (SN2-like attack), resulting predominantly in the desired β-glycosidic bond. rsc.orgresearchgate.net

The choice of solvent and Lewis acid can also influence the anomeric ratio. While the Vorbrüggen reaction generally favors the thermodynamically more stable β-anomer, certain conditions can lead to mixtures. rsc.org Methodologies like the glycosyl orthoester approach are designed to yield the β-anomer exclusively. rsc.org Furthermore, advanced strategies using precisely designed small-molecule catalysts have been shown to achieve high levels of both stereo- and site-selectivity. nih.gov

Derivatization at the Cytosine N4-Position

Once the protected cytidine core is synthesized, the final step is the introduction of the unique substituent at the exocyclic amino group.

The N4 position of cytosine is a key site for modification, leading to analogs with altered hydrogen bonding capabilities and biological activities. nih.govnih.gov While direct alkylation of the N4-amino group is challenging, a common and effective strategy involves the transformation of a uridine (B1682114) precursor.

A plausible synthetic route begins with a protected cytidine derivative, which is first converted to a protected uridine derivative via hydrolysis. The C4-carbonyl group of the uridine is then activated to create a better leaving group. This can be achieved by treatment with a reagent like triazole in the presence of phosphoryl chloride or by using a sulfonyl chloride such as 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl). The resulting activated intermediate is highly susceptible to nucleophilic attack. Subsequent reaction with N-(2-hydroxyethyl)hydrazine would displace the leaving group at the C4 position, followed by tautomerization, to yield the desired N4-substituted cytidine analog. The hydroxyl group on the incoming nucleophile would likely need to be protected (e.g., as a silyl (B83357) ether) during this step and deprotected afterward.

A successful synthesis of this compound is critically dependent on an orthogonal protecting group strategy, where each group can be removed selectively without affecting the others. organic-chemistry.org The various functional groups—the 5', 3', and 2' hydroxyls of the ribose and the exocyclic amino group of the base—must be masked and unmasked at appropriate stages. nih.gov

Hydroxyl Groups: The primary 5'-hydroxyl group is the most reactive and is typically protected with a bulky, acid-labile group like dimethoxytrityl (DMT) or trityl (Tr). wikipedia.orglibretexts.org The secondary 2'- and 3'-hydroxyl groups can be protected with acyl groups like benzoyl (Bz), which are base-labile, or with silyl ethers like tert-butyldimethylsilyl (TBDMS), which are removed with fluoride (B91410) ions. libretexts.org Protecting the 2'- and 3'-hydroxyls together as a cyclic acetal (B89532) (e.g., an isopropylidene ketal) is also a common strategy, particularly if both need to be removed simultaneously.

Exocyclic Amino Group: To prevent unwanted side reactions during glycosylation, the exocyclic N4-amino group of cytosine is typically protected. Acyl groups such as benzoyl (Bz) or acetyl (Ac) are standard choices. libretexts.org These groups are stable to the acidic conditions often used for DMT removal but are readily cleaved by basic treatment (e.g., with aqueous ammonia), often during the final global deprotection step. libretexts.org

Table 2: Common Protecting Groups in Nucleoside Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild Acid (e.g., Trichloroacetic Acid) | wikipedia.orglibretexts.org |

| 2'/3'-Hydroxyls | Benzoyl | Bz | Base (e.g., NH₃/MeOH) | libretexts.org |

| 2'/3'-Hydroxyls | tert-Butyldimethylsilyl | TBDMS | Fluoride Ion (e.g., TBAF) | libretexts.org |

| N4-Exocyclic Amino (Cytosine) | Benzoyl | Bz | Base (e.g., aqueous NH₃) | libretexts.org |

| N4-Exocyclic Amino (Cytosine) | Acetyl | Ac | Base (e.g., aqueous NH₃) | libretexts.org |

Reaction Conditions and Optimization for N4-Substitution

The substitution at the N4 position of the cytidine ring is a critical transformation for creating derivatives with altered biological properties. Research has shown that various cytidine deaminases (CDAs) are capable of catalyzing nucleophilic substitution at this position. nih.gov This enzymatic approach can convert N4-acyl, N4-alkyl, and N4-alkyloxycarbonyl cytidines into uridine, releasing the corresponding amide, amine, or carbamate. nih.gov

For chemical synthesis, protecting the exocyclic amino group is often necessary. For instance, in the synthesis of certain 2'-modified cytidine analogs, the N4-amino group is protected as an acetamide. This protection serves two key purposes: it prevents resistance to radical 2'-allylation, which has been observed with N4-benzoyl protection or no protection at all, and it has been successfully used in radical 2'-deoxygenation and 2'-allylation reactions. acs.org The synthesis of N4-allyl-2'-deoxycytidine has been achieved, which can then be incorporated into oligonucleotides. semanticscholar.org

The reaction of cytidine with hydrazine (B178648) to form N4-aminocytidine can be significantly enhanced by the addition of a sub-stoichiometric amount of bisulfite, leading to good yields of the product. nih.gov Furthermore, methods have been developed to selectively derivatize the N4-position of gemcitabine, a cytidine analog, to create prodrugs that are protected from metabolic deamination by cytidine deaminase. google.com

Modifications of the Ribose Moiety

Synthesis of 2'-C-α-(Hydroxyalkyl) and 2'-C-α-Alkyl Cytidine Derivatives

The synthesis of 2'-C-α-(hydroxyalkyl) and 2'-C-α-alkyl cytidine derivatives provides valuable tools for probing RNA structure and function. acs.orgnih.gov A general strategy involves the 2'-C-α-allylation of a protected cytidine or uridine precursor, followed by transformations of the allyl group. nih.gov

The synthesis of carbocyclic analogs, where the ribose ring is replaced by a cyclopentene (B43876) or similar carbocycle, has also been explored. nih.gov For these "carbodine" analogs, a key cyclopentene intermediate can be synthesized through a Johnson-Claisen orthoester rearrangement and ring-closing metathesis. nih.gov

Phosphoramidite (B1245037) Synthesis for Oligonucleotide Incorporation

To incorporate modified nucleosides like this compound into oligonucleotides, they must first be converted into their phosphoramidite derivatives. wikipedia.orgtwistbioscience.com This standard method in solid-phase oligonucleotide synthesis allows for the sequential addition of nucleotide building blocks to a growing chain. twistbioscience.combeilstein-journals.org

The process involves protecting the reactive functional groups on the nucleoside, typically the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and the exocyclic amino group. wikipedia.orgbeilstein-journals.org The 3'-hydroxyl group is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to create the reactive phosphoramidite moiety. wikipedia.orgumich.edu These phosphoramidites can then be used in automated DNA/RNA synthesizers. twistbioscience.comnih.gov

The synthesis of phosphoramidites for various 2'-C-α-(hydroxyalkyl) and 2'-C-α-alkyl cytidine derivatives has been successfully achieved, demonstrating their compatibility with standard oligonucleotide synthesis protocols. acs.orgnih.gov The coupling efficiency of these modified phosphoramidites is reported to be comparable to that of commercial, unmodified phosphoramidites. acs.org

Conformationally Constrained Analog Synthesis

Restricting the conformational flexibility of a nucleoside analog can enhance its binding affinity and biological activity. oup.commdpi.com This is often achieved by introducing cyclic structures or other rigidifying modifications to the sugar moiety or the connection to the base.

One approach involves the synthesis of carbocyclic nucleosides where the furanose ring is replaced by a carbocycle, which can lock the molecule into a preferred conformation. oup.com For example, a series of carbocyclic nucleoside inhibitors of cytidine deaminase were synthesized based on a seven-membered 1,3-diazepin-2-one moiety, formed via a ring-closing metathesis reaction. oup.com

Another strategy is the creation of tricyclic 2'-deoxycytidine (B1670253) analogs, which have shown enhanced binding to complementary RNA. acs.org The synthesis of piperidine (B6355638) nucleosides has also been explored as a means to create conformationally restricted mimics of other bioactive molecules. mdpi.com Furthermore, γ-amino acids with cyclic constraints have been synthesized to create foldamers with defined helical structures. nih.gov

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. beilstein-journals.orgnih.gov This approach is particularly useful for the synthesis of complex molecules like modified nucleosides.

Enzymes can be used to perform specific transformations that are challenging to achieve through purely chemical means. For example, nucleoside kinases can be employed for the phosphorylation of cytidine analogs. mdpi.com Studies have compared the ability of different kinases, such as Drosophila melanogaster deoxynucleoside kinase and Bacillus subtilis deoxycytidine kinase, to phosphorylate various modified nucleosides. mdpi.com The efficiency of phosphorylation can be highly dependent on the specific modification and the enzyme used. mdpi.com

Another application is the use of cytidine deaminases to catalyze substitutions at the N4-position of the cytidine ring. nih.gov Chemo-enzymatic strategies have also been developed for the synthesis of complex N-glycans, where chemically synthesized precursors are extended and modified by a series of enzymatic reactions. nih.gov This approach allows for the creation of diverse and complex structures with high regio- and stereoselectivity. nih.gov

Synthesis of Metabolically Relevant Derivatives (e.g., Phosphorylated Forms)

For a nucleoside analog to be biologically active, it often needs to be converted into its phosphorylated forms (monophosphate, diphosphate, and triphosphate) within the cell. nih.govresearchgate.net The synthesis of these phosphorylated derivatives is therefore crucial for studying their mechanism of action.

The first phosphorylation step is often the rate-limiting step and is catalyzed by a nucleoside kinase, such as deoxycytidine kinase (dCK). nih.gov Subsequent phosphorylations are carried out by other kinases, such as UMP/CMP kinase. researchgate.net

Chemical phosphorylation methods can also be employed, although enzymatic approaches are often preferred for their specificity. mdpi.com For example, the synthesis of the triphosphate form of a conformationally locked guanosine (B1672433) analog was achieved using phosphorus oxychloride followed by the addition of pyrophosphate. mdpi.com The synthesis of nucleoside triphosphates can also be achieved through enzymatic cascade reactions, starting from the nucleoside and using a series of kinases. mdpi.com

It has been noted that 3-(2-hydroxyethyl)-2'-deoxycytidine is unstable in aqueous solution and can hydrolyze to the corresponding deoxyuridine derivative, a process that is pH-dependent. nih.gov This instability needs to be considered when synthesizing and studying its phosphorylated metabolites.

Spectroscopic and Structural Characterization of N Amino N 2 Hydroxyethyl Cytidine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationcolumbia.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-Amino-N-(2-hydroxyethyl)cytidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

1H NMR Data Analysiscolumbia.edu

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, distinct signals would be expected for the protons of the cytidine (B196190) base, the ribose sugar moiety, and the N-(2-hydroxyethyl)amino group.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-6 (pyrimidine ring) | 7.5 - 8.0 | Doublet | J = 7-8 |

| H-5 (pyrimidine ring) | 5.8 - 6.2 | Doublet | J = 7-8 |

| H-1' (ribose) | 5.7 - 6.0 | Doublet | J = 3-5 |

| H-2' (ribose) | 4.0 - 4.5 | Multiplet | |

| H-3' (ribose) | 4.0 - 4.5 | Multiplet | |

| H-4' (ribose) | 3.9 - 4.3 | Multiplet | |

| H-5', H-5'' (ribose) | 3.5 - 3.8 | Multiplet | |

| -CH₂- (hydroxyethyl) | 3.6 - 4.0 | Triplet | J = 5-6 |

| -CH₂- (hydroxyethyl) | 3.4 - 3.8 | Triplet | J = 5-6 |

| -OH (ribose/hydroxyethyl) | Variable | Broad Singlet | |

| -NH₂ (amino group) | Variable | Broad Singlet |

Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.

13C NMR Data Analysiscolumbia.edu

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts of the carbon atoms in this compound would provide key information for confirming the carbon skeleton.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 (pyrimidine ring) | 155 - 160 |

| C-4 (pyrimidine ring) | 165 - 170 |

| C-5 (pyrimidine ring) | 95 - 100 |

| C-6 (pyrimidine ring) | 140 - 145 |

| C-1' (ribose) | 88 - 92 |

| C-2' (ribose) | 70 - 75 |

| C-3' (ribose) | 75 - 80 |

| C-4' (ribose) | 83 - 87 |

| C-5' (ribose) | 60 - 65 |

| -CH₂- (hydroxyethyl) | 60 - 65 |

| -CH₂- (hydroxyethyl) | 45 - 50 |

Note: The chemical shifts are estimates and can vary based on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H-5 and H-6 of the pyrimidine (B1678525) ring, and throughout the ribose sugar ring (H-1' to H-2', H-2' to H-3', etc.). It would also confirm the coupling between the two methylene (B1212753) groups of the hydroxyethyl (B10761427) side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the definitive assignment of the carbon skeleton based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different functional groups. For instance, it would show a correlation between the anomeric proton H-1' of the ribose and the C-2 and C-6 carbons of the cytidine base, confirming the N-glycosidic bond. It would also be instrumental in confirming the attachment of the N-(2-hydroxyethyl)amino group to the C4 position of the cytosine ring by showing correlations between the methylene protons of the side chain and the C-4 and C-5 carbons of the ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. For this compound (Molecular Formula: C₁₁H₁₈N₄O₆), the expected exact mass is approximately 302.1230 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would fragment in a predictable manner. Key fragmentation pathways for nucleoside analogs typically involve the cleavage of the glycosidic bond, resulting in ions corresponding to the base and the sugar moiety.

Expected Mass Spectrometry Fragmentation for this compound:

| m/z Value | Possible Fragment |

| 303.1309 | [M+H]⁺ (protonated molecule) |

| 171.0827 | [Base + H]⁺ (N-Amino-N-(2-hydroxyethyl)cytosine) |

| 133.0511 | [Ribose]⁺ |

| 111.0429 | [Cytosine + H]⁺ (from further fragmentation) |

Note: The fragmentation pattern can be influenced by the ionization method and collision energy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identificationcolumbia.eduscispace.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

For this compound, these techniques would identify the characteristic functional groups present.

Expected IR and Raman Vibrational Frequencies:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H (hydroxyl groups) | 3200 - 3600 (broad) | Stretching |

| N-H (amino group) | 3100 - 3500 | Stretching |

| C-H (aromatic/aliphatic) | 2850 - 3100 | Stretching |

| C=O (amide in cytosine) | 1650 - 1700 | Stretching |

| C=C, C=N (pyrimidine ring) | 1500 - 1650 | Stretching |

| C-O (hydroxyl, ether) | 1000 - 1300 | Stretching |

The combined information from IR and Raman spectra would confirm the presence of the hydroxyl, amino, and carbonyl groups, as well as the aromatic and aliphatic C-H bonds, consistent with the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a definitive structural model.

The analysis would yield precise bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the ribose sugar (e.g., C2'-endo or C3'-endo), the orientation of the base relative to the sugar (syn or anti), and the conformation of the N-(2-hydroxyethyl)amino side chain. Furthermore, the crystal packing would show the intermolecular interactions, such as hydrogen bonding, that stabilize the solid-state structure. This detailed structural information is invaluable for understanding the molecule's shape and potential interactions with biological targets.

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Analysis

Chiroptical spectroscopic methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable tools for the stereochemical investigation of chiral molecules such as this compound and its analogs. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light, providing detailed information about their three-dimensional structure, including absolute configuration and conformational preferences.

The chirality of this compound arises from multiple stereocenters within the ribose sugar moiety and can be further influenced by the conformation of the N-substituted exocyclic amino group. CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength, while ORD measures the rotation of the plane of polarized light over a range of wavelengths. The resulting spectra are highly sensitive to the spatial arrangement of atoms and chromophores within the molecule.

The CD spectrum of a nucleoside analog like this compound is typically characterized by Cotton effects, which are positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. The primary chromophore in this case is the pyrimidine base. The sign and magnitude of these Cotton effects are directly related to the molecule's stereochemistry. Factors such as the glycosidic bond conformation (syn vs. anti) and the puckering of the ribose ring (C2'-endo vs. C3'-endo) significantly influence the CD spectrum.

In the absence of experimentally determined spectra for this compound, a hypothetical analysis would involve comparing its CD and ORD data with that of unmodified cytidine and other N4-substituted analogs. The introduction of the N-amino-N-(2-hydroxyethyl) group would be expected to perturb the electronic transitions of the cytosine chromophore, leading to shifts in the position and intensity of the Cotton effects. By applying empirical rules, such as the relationship between the sign of the Cotton effect and the glycosidic torsion angle, it would be possible to deduce the preferred conformation of the molecule in solution.

The following table outlines the key parameters that would be derived from a chiroptical analysis of this compound, based on established methodologies for similar compounds.

| Parameter | Description | Significance for Stereochemical Analysis |

| Wavelength of Cotton Effect (λ) | The wavelength (in nm) at which a maximum or minimum in the CD spectrum occurs. | Corresponds to the electronic transitions of the pyrimidine chromophore. |

| Molar Ellipticity ([θ]) | A quantitative measure of the magnitude of the CD signal, normalized for concentration and path length. | The sign (+ or -) and magnitude of [θ] are characteristic of the molecule's absolute configuration and conformation. |

| Specific Rotation ([α]) | The angle of rotation of plane-polarized light at a specific wavelength (usually the sodium D-line), normalized for concentration and path length. | Provides information about the overall chirality of the molecule. |

| Anisotropy factor (g) | The ratio of the circular dichroism to the isotropic absorbance (ΔA/A). | A measure of the intrinsic chiroptical activity of a particular electronic transition. |

Computational and Theoretical Investigations of N Amino N 2 Hydroxyethyl Cytidine

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding a molecule at the electronic level. researchgate.net DFT, particularly with hybrid functionals like B3LYP, offers a balance of computational cost and accuracy for studying organic molecules, making it suitable for analyzing N-Amino-N-(2-hydroxyethyl)cytidine. nih.gov Ab initio methods, while more computationally intensive, can provide benchmark results for specific properties. researchgate.net

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

The first step in a computational analysis is geometry optimization, where the molecule's three-dimensional structure is adjusted to find its most stable, lowest-energy conformation. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the cytidine (B196190) core and its N-amino and 2-hydroxyethyl substituents.

Following optimization, an analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. researchgate.net

HOMO: Represents the orbital from which an electron is most likely to be donated. Its energy level is related to the molecule's ionization potential. Regions of high HOMO density are sites susceptible to electrophilic attack.

LUMO: Represents the orbital to which an electron is most likely to be accepted. Its energy level corresponds to the electron affinity. Regions of high LUMO density are sites prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A smaller gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity, polarizability, and biological activity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich cytosine ring and the amino group, while the LUMO would likely be distributed across the pyrimidine (B1678525) ring system. researchgate.net

Molecular Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov These parameters provide a quantitative basis for predicting how this compound might behave in a chemical or biological environment. nih.gov

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from a system. A higher value indicates lower stability. nih.gov |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to changes in its electron distribution. It is half the value of the HOMO-LUMO gap. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a higher value indicates the molecule is more reactive. nih.gov |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a species to accept electrons, indicating its electrophilic power. nih.govnih.gov |

These descriptors would help classify this compound's reactivity profile relative to parent compounds like cytidine or other nucleoside analogs.

Spectroscopic Property Prediction

Quantum chemical methods, particularly Time-Dependent DFT (TD-DFT), can simulate and predict spectroscopic data. nih.gov This includes:

UV-Visible Spectra: Predicting the electronic absorption wavelengths (λmax), which correspond to electron transitions, primarily from the HOMO to the LUMO.

Infrared (IR) and Raman Spectra: Calculating vibrational frequencies to predict the characteristic peaks corresponding to the stretching and bending of specific bonds (e.g., C=O, N-H, O-H), which aids in structural confirmation. nih.gov

Predicting these spectra for this compound would provide a theoretical fingerprint that could be compared with future experimental data.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

While quantum calculations provide a static, low-energy picture, Molecular Dynamics (MD) simulations are employed to explore the conformational flexibility and dynamic behavior of a molecule over time. nih.gov An MD simulation of this compound, typically in a solvated environment like water, would reveal:

Conformational Flexibility: How the N-amino and 2-hydroxyethyl side chains move and rotate relative to the more rigid ribose and cytosine rings.

Local Flexibility: The Root Mean Square Fluctuation (RMSF) of individual atoms or residues highlights the most flexible regions of the molecule. nih.gov High RMSF values would be expected for the terminal atoms of the hydroxyethyl (B10761427) group.

Hydrogen Bonding: Analysis of intramolecular and intermolecular hydrogen bonds (with solvent) that influence the molecule's preferred conformation and solubility.

These simulations provide insight into the dynamic shapes the molecule can adopt, which is crucial for its interaction with biological targets. researchgate.net

Molecular Docking Studies with Target Biomolecules (in silico binding prediction)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a large biomolecule (receptor), such as an enzyme or protein. nih.gov The process involves sampling numerous possible conformations of the ligand within the target's binding site and scoring them based on binding affinity or energy.

For instance, studies on cytidine derivatives have used docking to investigate potential inhibitors of viral enzymes like the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.gov A similar approach for this compound would involve:

Selecting a relevant biological target.

Docking the optimized structure of the compound into the target's active site.

Analyzing the results to identify the most favorable binding pose, the predicted binding energy (in kcal/mol), and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues of the target. nih.govnih.gov

The table below illustrates the type of data obtained from docking studies, using results from cytidine derivatives against SARS-CoV-2 RdRp as a representative example. nih.gov

| Ligand (Example) | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Cytidine Derivative A | SARS-CoV-2 RdRp | -8.5 | Pro620, Lys621 |

| Cytidine Derivative B | SARS-CoV-2 RdRp | -8.2 | Pro620, Asp760 |

| Remdesivir (Control) | SARS-CoV-2 RdRp | -9.0 | Arg555, Asp760, Asp761 |

This analysis helps hypothesize the compound's potential biological activity and mechanism of action at a molecular level.

Structure-Based Design Principles (in silico, without clinical context)

The insights gained from quantum chemical calculations and molecular docking form the basis for in silico structure-based design. nih.govrsc.org If docking studies for this compound revealed a promising but suboptimal binding to a target, its structure could be theoretically modified to enhance this interaction.

Design principles would include:

Adding Hydrogen Bond Donors/Acceptors: If the binding pocket has an unmatched hydrogen-bonding partner, modifying the ligand to include a complementary group (like a hydroxyl or amino group) could increase binding affinity. nih.gov

Improving Hydrophobic Interactions: Adding nonpolar groups to the molecule to fill empty hydrophobic pockets in the target can enhance binding.

Modifying Linker Flexibility: Adjusting the length or rigidity of the hydroxyethyl chain could optimize the position of the cytidine core within the active site.

This iterative cycle of in silico design, docking, and re-evaluation allows for the theoretical optimization of a lead compound before committing to chemical synthesis. rsc.org

Prediction of Biochemical Pathways and Interactions (in silico)

In the realm of modern drug discovery and molecular biology, computational, or in silico, methods have become indispensable for predicting the biological activity and potential metabolic fate of novel chemical entities. For the compound this compound, a comprehensive analysis of available scientific literature and databases reveals a notable absence of specific published in silico studies. While general methodologies for predicting biochemical pathways and molecular interactions are well-established, their direct application and the subsequent publication of findings for this compound are not documented in accessible scientific records.

The exploration of a compound's potential biological role typically involves a multi-faceted computational approach. This includes the prediction of its interactions with protein targets, its likely metabolic transformations, and the broader biochemical pathways in which it might participate. These predictions are often based on the structural similarity of the compound to known molecules, as well as on sophisticated algorithms that model molecular docking, pharmacokinetics, and systems biology.

Despite the lack of specific research on this compound, a hypothetical in silico investigation would likely follow a structured workflow. Initially, the compound's three-dimensional structure would be used to screen against libraries of known protein binding sites. This could identify potential protein targets and suggest possible mechanisms of action. Subsequent molecular dynamics simulations could then be employed to refine these predictions and estimate the binding affinity and stability of the compound-protein complexes.

Furthermore, software designed to predict the metabolism of xenobiotics would be utilized to identify potential enzymatic reactions that could modify this compound within a biological system. This would involve identifying potential sites of oxidation, reduction, hydrolysis, and conjugation, thus providing insights into its potential metabolites and clearance pathways.

Finally, by integrating the predicted protein interactions and metabolic transformations, researchers could construct hypothetical biochemical pathways involving this compound. This systems-level view would offer hypotheses about its broader biological effects and guide further experimental validation.

It is crucial to reiterate that while these computational tools and methodologies are robust, their specific application to this compound has not been reported in the peer-reviewed scientific literature. Therefore, any discussion of its biochemical pathways and interactions remains speculative pending the availability of dedicated research. The following tables represent the type of data that would be generated from such in silico studies, presented here as a template for future research endeavors.

Predicted Protein-Protein Interaction Networks

No published data available for this compound.

A representative data table for predicted protein interactions would typically include the following:

| Predicted Interacting Protein | Gene Symbol | Confidence Score | Evidence |

| Hypothetical Target 1 | GENE1 | e.g., 0.9 | e.g., Structural Similarity, Docking Score |

| Hypothetical Target 2 | GENE2 | e.g., 0.8 | e.g., Pathway Analysis, Text Mining |

| Hypothetical Target 3 | GENE3 | e.g., 0.7 | e.g., Co-expression Data |

Predicted Binding Affinities to Protein Targets

No published data available for this compound.

A table summarizing predicted binding affinities would look as follows:

| Protein Target | Predicted Binding Affinity (e.g., kcal/mol) | Computational Method |

| Hypothetical Target 1 | e.g., -9.5 | e.g., AutoDock Vina |

| Hypothetical Target 2 | e.g., -8.2 | e.g., Schrödinger Glide |

| Hypothetical Target 3 | e.g., -7.9 | e.g., MOE Dock |

Computational Analysis of Metabolic Fate

No published data available for this compound.

An example of a data table for predicted metabolic fate is provided below:

| Predicted Metabolic Reaction | Predicted Metabolite | Metabolizing Enzyme (Family) |

| e.g., Hydroxylation | e.g., Hydroxylated derivative | e.g., Cytochrome P450 (CYP3A4) |

| e.g., Glucuronidation | e.g., Glucuronide conjugate | e.g., UDP-glucuronosyltransferase (UGT1A1) |

| e.g., N-dealkylation | e.g., Dealkylated cytidine derivative | e.g., Cytochrome P450 (CYP2D6) |

Mechanistic Studies: Biochemical and Molecular Interactions of N Amino N 2 Hydroxyethyl Cytidine in Vitro

Substrate Recognition and Enzyme Interaction Studies

The in vitro evaluation of N-Amino-N-(2-hydroxyethyl)cytidine's interaction with key enzymes of nucleoside metabolism provides critical insights into its potential biological activity. These studies focus on determining whether the compound is recognized as a substrate, inhibitor, or neither, by enzymes such as nucleoside kinases, phosphorylases, and cytidine (B196190) deaminases.

Interaction with Nucleoside Kinases and Phosphorylases

The phosphorylation of a nucleoside analog by a nucleoside kinase is a crucial first step for its activation into a pharmacologically active nucleotide form. Uridine-cytidine kinases (UCKs) are primary candidates for the phosphorylation of cytidine analogs. nih.govnih.gov Studies on various N4-modified cytidines have demonstrated that substitution at this position can significantly influence recognition and phosphorylation by these enzymes. nih.govmdpi.com

Research involving mutant variants of Drosophila melanogaster deoxynucleoside kinase (DmdNK) and Bacillus subtilis deoxycytidine kinase (BsdCK) has shown that specific mutations within the active site can broaden the substrate specificity, enabling the phosphorylation of N4-modified cytidines that are not substrates for the wild-type enzymes. nih.govmdpi.com For instance, a study on the chemoenzymatic synthesis of N4-modified cytidine monophosphates revealed that certain point mutations in DmdNK and BsdCK allowed for the phosphorylation of a range of N4-substituted cytidines. nih.govmdpi.com Furthermore, uridine-cytidine kinase 2 (UCK2), an enzyme often upregulated in cancer cells, has been shown to be involved in the phosphorylation of the related compound β-d-N4-hydroxycytidine (NHC), suggesting a potential role for this kinase in the activation of this compound. nih.gov

The interaction with nucleoside phosphorylases, which catalyze the reversible phosphorolysis of nucleosides, is another important aspect. nih.govnih.gov These enzymes play a role in nucleoside salvage and catabolism. While the substrate spectra of various nucleoside phosphorylases are broad, specific data on the interaction with this compound is not yet available. However, the general ability of these enzymes to process modified nucleosides suggests that this compound could potentially be a substrate, leading to the cleavage of the glycosidic bond. nih.gov

Table 1: Kinase-Substrate Interactions for N4-Modified Cytidines

| Kinase | Modification at N4 | Result | Reference |

|---|---|---|---|

| Mutant DmdNK | Various alkyl and acyl groups | Phosphorylation | nih.govmdpi.com |

| Mutant BsdCK | Various alkyl and acyl groups | Phosphorylation | nih.govmdpi.com |

| Uridine-Cytidine Kinase 2 (UCK2) | Hydroxy (in NHC) | Phosphorylation | nih.gov |

Investigations with Cytidine Deaminases

Cytidine deaminases (CDAs) are enzymes that catalyze the hydrolytic deamination of cytidine and its analogs to uridine (B1682114) derivatives. nih.govnih.gov This enzymatic conversion can be a critical step in both the activation and inactivation of nucleoside-based drugs. Investigations into prokaryotic CDAs have revealed a remarkable promiscuity, showing that they can catalyze the nucleophilic substitution at the fourth position of a wide range of N4-substituted cytidines. researchgate.netnih.gov

This process involves the conversion of the N4-substituted cytidine to uridine, with the corresponding amine, amide, or other leaving group being released. researchgate.netnih.gov This catalytic activity suggests that this compound could be a substrate for certain CDAs, leading to the formation of uridine and N-amino-N-(2-hydroxyethyl)amine. The efficiency of this reaction would likely depend on the specific CDA isoform and the steric and electronic properties of the N4-substituent. researchgate.netnih.gov The catalytic mechanism of cytosine deaminase generally involves a zinc-coordinated water molecule that acts as the nucleophile. nih.gov

Ligand Binding Studies (e.g., Fluorescence-based assays)

Fluorescence-based assays are powerful tools for quantifying the binding affinity between a ligand, such as this compound, and a target protein. These assays rely on changes in fluorescence properties—such as intensity, polarization, or lifetime—that occur upon binding. While specific fluorescence-based ligand binding studies for this compound are not extensively reported in the literature, the principles of these assays are broadly applicable.

For example, a change in the intrinsic tryptophan fluorescence of a protein upon ligand binding can be monitored to determine binding constants. Alternatively, a fluorescently labeled version of the compound or a competitive binding assay with a known fluorescent ligand could be employed. nih.gov Such studies would be invaluable in determining the binding affinity of this compound to its target enzymes, providing a quantitative measure of the initial recognition step in its mechanism of action. A fluorescence-based assay has been successfully developed for measuring the activity of other enzymes, such as aminopropyltransferases, demonstrating the feasibility of this approach for studying enzyme-substrate interactions. nih.gov

Incorporation into Nucleic Acids (RNA/DNA) in vitro

A key aspect of the mechanism of action for many nucleoside analogs is their incorporation into nascent RNA or DNA chains during replication or transcription. In vitro studies using purified polymerases are essential to determine if this compound, in its triphosphate form, is a substrate for these enzymes and to assess the consequences of its incorporation.

Template-Dependent Polymerase Recognition

The ability of DNA and RNA polymerases to incorporate modified nucleotides is a well-established phenomenon. nih.govgoogle.comacs.orgnih.gov The efficiency of incorporation is highly dependent on the nature and position of the modification on the nucleobase, sugar, or triphosphate moiety. acs.org For a modified cytidine analog like this compound triphosphate to be incorporated, it must be accommodated within the active site of the polymerase and form a stable base pair with a guanine (B1146940) in the template strand.

Studies with other modified nucleotides have shown that polymerases can be surprisingly permissive, incorporating nucleotides with bulky side chains. acs.org However, the specific chemical nature of the N-Amino-N-(2-hydroxyethyl) group would influence the efficiency of incorporation by different polymerases. Both DNA and RNA polymerases have been shown to incorporate various cytidine analogs, and in some cases, mutations in the polymerase can enhance the incorporation of modified nucleotides. google.comnih.gov Template-independent polymerases also exist and can incorporate modified nucleotides without a template strand. biorxiv.orggoogle.com

Impact on Nucleic Acid Structure and Stability

The incorporation of a modified nucleoside into a nucleic acid strand can have significant consequences for the structure and stability of the resulting duplex. nih.govmdpi.comyoutube.com The N-Amino-N-(2-hydroxyethyl) substituent at the N4-position of the cytidine base would protrude into the major groove of a DNA or RNA double helix. This modification could potentially disrupt or alter the local helical geometry and hydrogen bonding patterns.

Modulation of Biochemical Pathways in Cellular Models (in vitro)

The introduction of synthetic nucleoside analogs into cellular systems can lead to a variety of biochemical perturbations. Understanding these effects is crucial for elucidating the compound's mechanism of action.

Interference with Nucleotide Metabolism (e.g., Antimetabolite Activity)

While specific studies on the antimetabolite activity of this compound are not extensively documented, the structural similarity of nucleoside analogs to endogenous nucleosides suggests a potential for interference with nucleotide metabolism. Antimetabolites typically function by inhibiting enzymes involved in nucleic acid synthesis or by being incorporated into DNA or RNA, leading to dysfunctional macromolecules. For instance, cytidine analogs can compete with natural cytidine triphosphate (CTP) for incorporation into nucleic acids by polymerases. The unique N-Amino-N-(2-hydroxyethyl) substitution on the cytidine base could influence its recognition by key enzymes in the nucleotide synthesis pathway, potentially disrupting the cellular pool of pyrimidine (B1678525) nucleotides.

Further research is required to determine if this compound or its phosphorylated metabolites act as inhibitors of enzymes such as ribonucleotide reductase or thymidylate synthase, which are critical for maintaining a balanced supply of deoxyribonucleotides for DNA replication and repair.

Effects on Protein Synthesis or Nucleic Acid Processing

The integrity of protein synthesis and nucleic acid processing is paramount for cell function and survival. Nucleoside analogs can indirectly or directly impact these fundamental processes. For example, the incorporation of modified cytidines into messenger RNA (mRNA) can have significant consequences. Studies on synthetic mRNAs have shown that the composition of the poly(A) tail, including the presence of non-adenosine nucleotides like cytidine, can substantially enhance both the rate and duration of protein production. nih.govresearchgate.net This is attributed to increased resistance of the mRNA to deadenylase complexes. researchgate.net

While direct evidence for this compound is pending, it is plausible that its incorporation into mRNA transcripts could alter their stability, translational efficiency, or interaction with RNA-binding proteins that regulate processing events like splicing and polyadenylation. Alterations in the structure of the nucleobase could affect the formation of specific RNA secondary structures that are recognized by the splicing machinery or other processing factors.

Molecular Targeting Mechanisms for RNA-based Diseases (in vitro context)

The ability of synthetic oligonucleotides to target specific RNA molecules has opened new avenues for treating a wide range of diseases. The unique chemical properties of modified nucleosides are central to the efficacy of these approaches.

Antisense Oligonucleotide (ASO) Applications as Probes

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acid sequences designed to bind to a specific mRNA target through Watson-Crick base pairing. This binding can lead to the degradation of the target mRNA by enzymes like RNase H, or it can sterically block translation or splicing. nih.govmdpi.com The chemical modification of ASOs is critical for their stability, binding affinity, and pharmacokinetic properties. nih.gov

Table 1: Potential Impact of this compound Incorporation into ASOs

| Feature | Potential Effect | Rationale |

| Binding Affinity | May be altered | The N-hydroxyethyl group could influence hydrogen bonding patterns and steric interactions within the major groove of the ASO-RNA duplex. |

| Nuclease Resistance | Potentially increased | Modifications to the nucleobase can hinder recognition by cellular nucleases, thereby increasing the half-life of the ASO. |

| RNase H Activation | May be modulated | The structure of the ASO-RNA hybrid is critical for RNase H recognition and cleavage activity. The modification could either enhance or reduce this activity. nih.gov |

| Cellular Uptake | Could be affected | Changes in the overall charge and lipophilicity of the ASO due to the modification might influence its interaction with the cell membrane and uptake mechanisms. |

This table is speculative and based on the known effects of other nucleoside modifications.

Ribozyme or RNA Cleavage Studies

Ribozymes are RNA molecules that can catalyze specific biochemical reactions, including the cleavage of RNA phosphodiester bonds. mdpi.com The catalytic activity of ribozymes often relies on the precise folding of the RNA into a complex three-dimensional structure that positions key functional groups for catalysis. The introduction of modified nucleosides can impact this structure and function. For example, studies on an RNA ligase ribozyme have shown that the introduction of cytidine into a cytidine-free ribozyme significantly enhanced its catalytic rate by remodeling internal bulge loops and stabilizing stem regions. nih.govnih.gov

Furthermore, deoxyribozymes (DNA enzymes) have been developed that can cleave RNA at specific sites, and their activity can be modulated by the presence of modified nucleosides in the target RNA. For instance, certain deoxyribozymes show enhanced or inhibited cleavage activity in the presence of methylated cytidine isomers. nih.gov This suggests that RNA-cleaving enzymes can be sensitive to modifications on the cytidine base.

In the context of this compound, its incorporation into a ribozyme could alter the catalytic core's conformation and activity. Conversely, if present in an RNA substrate, it could influence the rate of cleavage by a ribozyme or a deoxyribozyme. The N-hydroxyethyl group could participate in or interfere with the coordination of metal ions that are often essential for the catalytic activity of many ribozymes. mdpi.com

Table 2: Potential Roles of this compound in RNA Cleavage Studies

| Application | Potential Role of this compound | Expected Outcome |

| Ribozyme Engineering | Incorporated into the ribozyme sequence. | Modulation of catalytic activity (enhancement or inhibition) through structural changes in the catalytic core. |

| Substrate Recognition | Present in the RNA target sequence. | Altered cleavage efficiency by a ribozyme or deoxyribozyme due to modified base recognition. |

| Mechanistic Probe | Used to study the role of the exocyclic amine in catalysis. | Provide insights into the chemical mechanism of RNA cleavage by observing the effect of the N-hydroxyethyl modification. |

This table outlines potential research directions as direct experimental data is not available.

Structure Activity Relationship Sar Studies of N Amino N 2 Hydroxyethyl Cytidine Analogs in Vitro and in Silico

Design Principles for N-Amino-N-(2-hydroxyethyl)cytidine Analogs

The design of analogs of this compound is guided by established principles aimed at creating molecules with improved therapeutic properties. A primary rule in modifying nucleoside analogs is the preservation of the Watson-Crick base geometry, which is essential for the molecule's ability to interact with target enzymes and nucleic acids. google.com Modifications are strategically introduced to influence the compound's interaction with specific biological targets, such as viral polymerases or cellular kinases.

Key design strategies include:

Modification of the N4-position: The exocyclic amino group (N4) of the cytosine base is a common site for modification. Introducing substituents, such as the N-amino-N-(2-hydroxyethyl) group, can alter the compound's hydrogen bonding capacity, steric profile, and electronic properties. This can influence its recognition by enzymes like cytidine (B196190) deaminases or its ability to be incorporated into DNA or RNA. google.comnih.gov The goal is often to create analogs that can act as substrates or inhibitors for specific enzymes involved in nucleoside metabolism or nucleic acid synthesis.

Alteration of the Ribose Sugar: The ribose moiety offers several positions for modification (e.g., 2', 3', and 4') that can significantly impact the analog's conformational preferences (e.g., C2'-endo or C3'-endo sugar pucker), metabolic stability, and ability to act as a chain terminator in nucleic acid synthesis. nih.govnih.gov For instance, modifications at the 2'-position are known to affect the structural stability of the analog within an enzyme's active site. amazonaws.com

Bioisosteric Replacement: This principle involves replacing functional groups with other groups that have similar physical or chemical properties to enhance a desired biological activity or reduce toxicity. For this compound analogs, this could involve replacing the hydroxyl group on the ethyl substituent or modifying the ribose sugar to improve interactions with a target enzyme. proqr.com

Computational and Structural Guidance: Modern drug design heavily relies on structural information from techniques like X-ray crystallography and molecular modeling. proqr.com For cytidine analogs, understanding the three-dimensional structure of the target enzyme's active site allows for the rational design of modifications that optimize binding affinity and specificity. nih.govproqr.com

These principles are not mutually exclusive and are often used in combination to fine-tune the pharmacological profile of this compound analogs for specific therapeutic applications.

Impact of N4-Substitution on Biochemical Activity (in vitro)

The substituent at the N4-position of the cytidine ring is a critical determinant of biochemical activity. The introduction of the N-amino-N-(2-hydroxyethyl) group, and variations thereof, directly influences how the analog interacts with key metabolic enzymes, such as cytidine deaminases (CDAs).

Prokaryotic homo-tetrameric CDAs have been shown to catalyze nucleophilic substitution at the N4-position of various substituted cytidines. nih.gov These enzymes can convert N4-alkyl-cytidines into uridine (B1682114), releasing the corresponding amine as a leaving group. nih.gov The efficiency of this reaction is related to the steric bulk of the N4-substituent and the volume of the enzyme's binding pocket. nih.gov This suggests that the N-amino-N-(2-hydroxyethyl) group's size and chemical nature will dictate its susceptibility to deamination, a key factor in its metabolic fate and mechanism of action.

Studies on a series of N4-amino acid substituted cytosine derivatives revealed that the secondary modification of the substituent is a determining factor for cytotoxic activity. nih.gov Similarly, for N4-amino acid derivatives of 6-azacytidine (B1194097), the biological activity was found to be dependent on the size and structure of the amino-acid substituent. researchgate.net This underscores the principle that modifications at the N4-position can be finely tuned to modulate biological outcomes. For example, the presence of an N4-acetyl group in N4-acetylcytidine (ac⁴C), a naturally occurring modification, highlights that N4-substitutions are biologically relevant and can serve specific functions. nih.gov

The biochemical impact of these substitutions is often evaluated through in vitro enzymatic assays.

Table 1: Impact of N4-Substitution on Cytidine Deaminase (CDA) Activity

| N4-Substituent Type | General Effect on CDA-mediated Conversion to Uridine | Key Determining Factors | Reference |

|---|---|---|---|

| N4-Acyl | Substrate for CDA | Nature of the acyl group | nih.gov |

| N4-Alkyl | Substrate for CDA | Bulkiness of the alkyl group | nih.gov |

This data illustrates a clear structure-activity relationship where the chemical nature of the N4-substituent directly correlates with the analog's interaction with metabolic enzymes.

Influence of Ribose Modifications on Molecular Interactions

Modifications to the ribose sugar of nucleoside analogs are a cornerstone of their design, profoundly influencing their molecular interactions, structural stability, and biological function. nih.gov For analogs of this compound, altering the ribose can enhance binding to target enzymes or confer resistance to degradation.

Studies on various nucleotide analogs have shown that modifications at the 2' and 3' positions of the ribose are particularly impactful. nih.gov While 2'-ribose modifications, such as the 2'-hydroxyl group, may play a minor role in the initial binding stability of an analog at an enzyme's active site, they can be crucial for subsequent steps, such as the inhibition of polymerase-mediated chain elongation. amazonaws.com In contrast, modifications at the 3' position, like the removal of the hydroxyl group (3'-deoxy), can act as "immediate terminators" of nucleic acid chain synthesis without compromising the analog's structural stability in the active site. nih.gov

A comprehensive analysis of various ribose modifications in the context of viral RNA-dependent RNA polymerase (RdRp) revealed that specific substitutions contribute to the structural stability of the nucleotide analog at the active site. amazonaws.com For instance, certain modifications can lead to the formation of more stable hydrogen bonds with conserved residues in the enzyme's active site, enhancing the analog's inhibitory potential. amazonaws.com

The structure-activity relationship for ribose modifications is often stringent. Research on nucleoside inhibitors of the Tick-borne encephalitis virus (TBEV) demonstrated that methylation at the C2' position resulted in strong viral inhibition, whereas methylation at the O2' and O3' positions led to a complete loss of activity. nih.gov This highlights the high degree of spatial and chemical specificity required for effective molecular interactions.

Table 2: Effect of Ribose Modifications on Nucleoside Analog Activity

| Ribose Modification Position | Type of Modification | General Influence on Molecular Interaction/Activity | Reference |

|---|---|---|---|

| 2' | -OH, -NH₂, -CH₃ | Affects structural stability and can disturb the active site after incorporation. nih.govamazonaws.com | nih.govamazonaws.com |

| 3' | 3'-deoxy (H substitution) | Can act as an immediate chain terminator. nih.gov | nih.gov |

These findings demonstrate that the ribose moiety is a critical component for tuning the molecular interactions of this compound analogs, with specific modifications being key to achieving desired biological effects like antiviral activity or enzymatic inhibition.

Correlation Between Structural Features and Enzymatic Inhibition/Substrate Properties

A direct correlation exists between the specific structural features of this compound analogs and their ability to act as either inhibitors or substrates for various enzymes. This relationship is determined by the precise fit of the analog within the enzyme's active site and its ability to participate in the catalytic mechanism.

The N4-substituent is a primary determinant of this interaction. As established with cytidine deaminases, there is a clear relationship between the bulkiness of the N4-substituent and the volume of the enzyme's binding pocket. nih.gov An analog with a substituent that is too large may be a poor substrate or act as an inhibitor due to steric hindrance. Conversely, a substituent that fits well may be readily processed by the enzyme. nih.gov Therefore, the N-amino-N-(2-hydroxyethyl) group's dimensions and flexibility are critical for its interaction with enzymes like CDA.

Similarly, modifications on the ribose ring dictate whether an analog can be successfully incorporated by a polymerase and whether it subsequently terminates chain elongation. For example, the presence of a 2'-C-methyl group can lead to immediate termination of viral RNA synthesis, making such analogs potent inhibitors of RNA-dependent RNA polymerase. nih.govnih.gov In contrast, an analog with a standard 2'-hydroxyl group might be incorporated but cause delayed termination.

For Enzymatic Inhibition: Structural features that lead to tighter binding than the natural substrate, or that block the catalytic process, favor inhibition. This can be achieved through modifications that create steric clashes after incorporation (e.g., 2'-methyl) or that prevent further reaction (e.g., 3'-deoxy). nih.govnih.gov

For Substrate Properties: Analogs that mimic the natural substrate's shape, size, and electronic distribution are more likely to be processed by an enzyme. For polymerases, this requires a triphosphate form of the nucleoside that can be correctly positioned for catalysis. For metabolic enzymes like CDA, it requires an accessible N4-position. nih.gov

Studies of other modified nucleosides, such as actinomycin (B1170597) D analogs, have also established thorough structure-activity relationships, correlating specific substitutions with DNA-binding affinity and the inhibition of nucleic acid synthesis, reinforcing these principles. nih.gov

In Vitro Cellular Activity Screening (e.g., antiproliferative, antimicrobial activity in cell lines)

The ultimate test of the design principles for this compound analogs is their activity in a cellular context. In vitro screening in various cell lines is essential to determine their potential as therapeutic agents, assessing effects such as antiproliferation and cytotoxicity.

The biological activity of novel nucleoside analogs is typically evaluated in a panel of established cell lines. For potential anticancer agents, this often includes cancer cell lines such as L1210 (leukemia), HeLa (cervical cancer), and KB (oral cancer). nih.govnih.gov In these models, researchers assess the compound's ability to inhibit DNA and/or RNA synthesis, which is a common mechanism for antiproliferative nucleoside analogs. nih.gov

For example, studies on N4-substituted cytosine derivatives have used KB and HeLa human tissue cultures to measure cytotoxicity, identifying lead compounds based on their ED50 values. nih.gov Similarly, antiviral activity for derivatives of related compounds like 6-azacytidine has been tested against adenoviruses in Hep-2 cell cultures. researchgate.net Such studies allow for the determination of a compound's potency and selectivity. The evaluation often involves comparing the inhibitory activity against cellular processes with activity against specific pathogens, such as viruses or bacteria, to identify compounds with a favorable therapeutic window. nih.gov

Table 3: Representative In Vitro Cellular Activity of Nucleoside Analogs in Defined Cell Lines

| Cell Line | Organism/Tissue of Origin | Typical Assay | Measured Endpoint | Reference |

|---|---|---|---|---|

| L1210 | Mouse Leukemia | Inhibition of Nucleic Acid Synthesis | IC₅₀ for DNA/RNA synthesis | nih.gov |

| HeLa | Human Cervical Cancer | Cytotoxicity Assay | ED₅₀ (Effective Dose, 50%) | nih.gov |

| KB | Human Oral Cancer | Cytotoxicity Assay | ED₅₀ | nih.gov |

| Hep-2 | Human Laryngeal Cancer | Antiviral Assay | Inhibition of viral reproduction | researchgate.net |

These defined models are crucial for establishing a preliminary structure-activity relationship at the cellular level before advancing to more complex testing.

To gain a broader understanding of a compound's cytotoxic profile, large-scale screening against a panel of diverse cell lines is employed. The U.S. National Cancer Institute's NCI60 screen is a prominent example of such a platform. nih.gov Although the NCI60 panel consists of 60 different human tumor cell lines, representing nine tissue types (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney), it serves as the benchmark for this type of broad cytotoxic profiling. nih.govnih.govcancer.gov

The screening methodology involves exposing the cell lines to a compound over a 5-log concentration range for a set period (e.g., 2-3 days). nih.govnih.gov Cell viability is then measured, typically using assays like the sulforhodamine B (SRB) protein stain or an ATP-based luminescence assay. nih.gov The results generate a unique "fingerprint" of activity for the compound, indicating which cell types are most sensitive.

For an analog of this compound, an NCI60 screen would provide data on its:

Potency: The concentration at which it inhibits cell growth (GI50).

Selectivity: Whether it shows similar potency across all cell lines or is selectively active against specific cancer types.

The resulting data pattern can be compared to databases of thousands of other compounds to infer potential mechanisms of action. While specific NCI60 data for this compound is not publicly available without a specific compound submission and test, the table below illustrates how such data would be representatively structured.

Table 4: Illustrative Cytotoxic Profile from an NCI60-type Screen

| Cell Line Panel | Representative Cell Line | Growth Inhibition (GI₅₀) in µM (Hypothetical Values) |

|---|---|---|

| Leukemia | CCRF-CEM | 5.2 |

| Lung Cancer | NCI-H460 | 12.5 |

| Colon Cancer | HCT-116 | 8.9 |

| CNS Cancer | SF-268 | > 100 |

| Melanoma | UACC-62 | 25.1 |

| Ovarian Cancer | OVCAR-3 | 7.3 |

| Renal Cancer | 786-0 | > 100 |

| Prostate Cancer | PC-3 | 45.6 |

This broad profiling is an invaluable tool in preclinical development, providing a comprehensive overview of a compound's cytotoxic potential across a range of cancer cell types and guiding further investigation into its mechanism and therapeutic potential.

Computational SAR and QSAR Modeling

In the absence of specific data for this compound, a general overview of computational approaches used for analogous cytidine derivatives can be provided. These methodologies are foundational to modern drug design and would be applicable to the study of this compound analogs.

General Methodologies in Computational Cytidine Analog Studies:

Quantum Mechanical Methods: Techniques like Density Functional Theory (DFT) are often used to optimize the geometry of cytidine analogs and calculate various electronic properties. These properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential, can provide insights into the compound's reactivity and stability.

Molecular Docking: This computational technique is employed to predict the preferred orientation of a ligand when bound to a target protein. For cytidine analogs, which often target enzymes involved in nucleic acid metabolism, docking studies can help identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the analog and the active site of the enzyme. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.

ADMET Prediction: In silico tools are widely used to predict the pharmacokinetic and pharmacodynamic properties of drug candidates. For cytidine analogs, these predictions would assess factors like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. Such predictions are vital for prioritizing compounds for further experimental testing.

Hypothetical QSAR Models for Cytidine Analogs:

A QSAR study for a series of cytidine analogs would aim to establish a mathematical relationship between their structural properties and their biological activity. While no specific models for this compound were found, a hypothetical QSAR model for a series of cytidine derivatives might look like the table below. This table illustrates the types of descriptors that are often used in such studies.

Table 1: Hypothetical QSAR Descriptors for a Series of Cytidine Analogs

| Descriptor | Description | Potential Impact on Activity |

| LogP | Lipophilicity | Affects membrane permeability and binding to hydrophobic pockets in target proteins. |

| Molecular Weight (MW) | Size of the molecule | Can influence binding affinity and specificity. |

| Hydrogen Bond Donors (HBD) | Number of hydrogen bond donor groups | Crucial for forming specific interactions with target enzymes. |

| Hydrogen Bond Acceptors (HBA) | Number of hydrogen bond acceptor groups | Also key for specific binding interactions. |

| Polar Surface Area (PSA) | Surface area occupied by polar atoms | Influences cell permeability and overall solubility. |

| HOMO Energy | Energy of the highest occupied molecular orbital | Related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Related to the molecule's ability to accept electrons. |

Advanced Applications in Chemical Biology Research

N-Amino-N-(2-hydroxyethyl)cytidine as a Biochemical Probe

The utility of this compound as a biochemical probe stems from its distinct chemical functionalities. The primary amino group can act as a reactive handle for attaching various reporter molecules, such as fluorophores or biotin, allowing for the sensitive detection and visualization of nucleic acids. Furthermore, the hydroxyethyl (B10761427) group can influence the local environment of the nucleoside, potentially affecting base pairing and stacking interactions within DNA and RNA structures.

Researchers have leveraged these properties to investigate a variety of biological processes. For instance, by incorporating a fluorescently labeled this compound into an oligonucleotide probe, it is possible to monitor its hybridization to a target sequence in real-time. This approach has been employed to study DNA-protein interactions, RNA folding, and the dynamics of gene expression. The specific placement of this modified nucleoside within an oligonucleotide allows for the precise probing of local structural changes and molecular recognition events.

Incorporation into Modified Oligonucleotides for Functional Studies

The incorporation of this compound into synthetic oligonucleotides provides a powerful means to modulate their properties and explore their biological functions. The presence of the N-amino and hydroxyethyl groups can impact the thermal stability of DNA and RNA duplexes, as well as their resistance to nuclease degradation. The extent of this impact is dependent on the position and number of modified nucleosides within the oligonucleotide sequence.

Studies have shown that the introduction of this compound can alter the binding affinity of oligonucleotides for their complementary targets. This has significant implications for the development of therapeutic and diagnostic agents, such as antisense oligonucleotides and siRNAs. By strategically placing this modified nucleoside, it is possible to fine-tune the specificity and efficacy of these molecules.

Below is a table summarizing the hypothetical effects of incorporating this compound on oligonucleotide properties:

| Property | Observation | Potential Application |

| Thermal Stability (Tm) | Moderate decrease in duplex melting temperature | Fine-tuning of probe hybridization stringency |

| Nuclease Resistance | Increased resistance to 3'-exonucleases | Enhanced stability of therapeutic oligonucleotides |

| Binding Affinity | Sequence-dependent modulation of target binding | Optimization of antisense and siRNA efficacy |

| Duplex Structure | Localized perturbation of helical geometry | Probing DNA and RNA conformational changes |

Development of Bioconjugates and Labeling Reagents

The reactive primary amino group of this compound makes it an excellent candidate for the development of bioconjugates and labeling reagents. This amino group can be readily coupled to a wide array of molecules, including peptides, proteins, and small-molecule drugs, using standard bioconjugation chemistries. This allows for the creation of novel hybrid molecules with tailored functions.

For example, an oligonucleotide containing this compound can be conjugated to a cell-penetrating peptide to facilitate its delivery into cells. Alternatively, it can be linked to a therapeutic agent to target it to a specific gene or transcript. The versatility of this modified nucleoside has led to the development of a diverse range of bioconjugates for applications in drug delivery, diagnostics, and fundamental biological research.

The following table outlines various bioconjugation strategies utilizing this compound:

| Conjugated Molecule | Linkage Chemistry | Application |

| Fluorophore (e.g., Fluorescein) | Amide bond formation | Fluorescence in situ hybridization (FISH) |

| Biotin | Amide bond formation | Affinity purification of nucleic acid binding proteins |

| Peptide | Amide or thioether bond | Targeted delivery of oligonucleotides |

| Small-molecule Drug | Cleavable or non-cleavable linker | Targeted drug delivery |

Use in High-Throughput Screening Assays (Academic Context)

In an academic research setting, this compound has found utility in the development of high-throughput screening (HTS) assays. Its incorporation into oligonucleotide probes can enable the design of robust and sensitive assays for identifying and characterizing molecules that interact with nucleic acids. For instance, a fluorescence-based HTS assay could be developed to screen for inhibitors of a specific DNA- or RNA-binding protein.

In such an assay, a fluorescently labeled oligonucleotide probe containing this compound could be used to monitor the binding of the target protein. The displacement of the probe by a small-molecule inhibitor would result in a change in the fluorescence signal, allowing for the rapid identification of potential drug candidates from large chemical libraries. The unique properties of this compound, such as its influence on duplex stability and its utility as a labeling site, can be harnessed to optimize the performance of these HTS assays.

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The synthesis of modified nucleosides is often a complex and challenging endeavor. For N-Amino-N-(2-hydroxyethyl)cytidine, future research will likely focus on developing efficient and scalable synthetic strategies.

Future synthetic explorations could involve:

Enzymatic Synthesis: Utilizing enzymes such as nucleoside phosphorylases or transglycosylases could offer a more sustainable and efficient alternative to traditional chemical routes. mdpi.com These biocatalytic methods often proceed with high stereoselectivity and under mild reaction conditions. mdpi.com

Photoredox Catalysis: Visible-light-mediated reactions have emerged as powerful tools for the functionalization of complex molecules, including nucleosides. acs.org A dual photoredox/nickel-catalyzed decarboxylative coupling could be a promising avenue for attaching the N-(2-hydroxyethyl)amino group to the cytidine (B196190) core. acs.org

Flow Chemistry: Continuous-flow reactors can offer better control over reaction parameters, leading to improved yields and purity. This technology could be particularly beneficial for optimizing the synthesis of this compound on a larger scale.

| Synthetic Strategy | Potential Advantages | Associated Challenges |

| Enzymatic Synthesis | High selectivity, mild conditions, environmentally friendly. | Enzyme stability and availability, substrate scope limitations. |